1-(4-Chlorophenyl)-4-{2-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine
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Overview
Description
1-(4-Chlorophenyl)-4-{2-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a chlorophenyl group, a trifluoromethyl-substituted pyridine ring, and a benzoyl group attached to a piperazine moiety. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in various scientific research fields.
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-4-{2-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine involves several key steps:
Suzuki–Miyaura Coupling: This reaction is commonly used to form carbon-carbon bonds between the chlorophenyl group and the trifluoromethyl-substituted pyridine ring.
Cyclization: The formation of the piperazine ring can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-4-{2-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and trifluoromethyl-substituted pyridine rings.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-Chlorophenyl)-4-{2-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-4-{2-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to produce a therapeutic effect .
Comparison with Similar Compounds
1-(4-Chlorophenyl)-4-{2-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine can be compared with other piperazine derivatives, such as:
1-(2,4-Dichlorophenyl)piperazine: This compound has similar structural features but lacks the trifluoromethyl-substituted pyridine ring, which may result in different biological activities.
1-(4-Methoxyphenyl)piperazine: The presence of a methoxy group instead of a chlorophenyl group can significantly alter the compound’s chemical properties and biological activities.
1-(4-Fluorophenyl)piperazine: The substitution of a fluorine atom for the chlorine atom may enhance the compound’s stability and bioavailability.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-[2-[5-(trifluoromethyl)pyridin-2-yl]phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClF3N3O/c24-17-6-8-18(9-7-17)29-11-13-30(14-12-29)22(31)20-4-2-1-3-19(20)21-10-5-16(15-28-21)23(25,26)27/h1-10,15H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSXPADURVBAOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3C4=NC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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